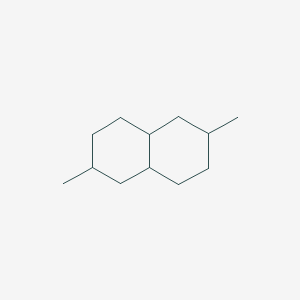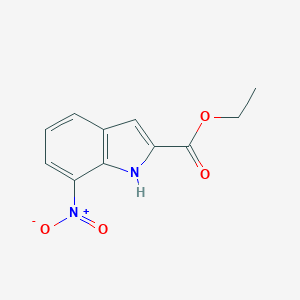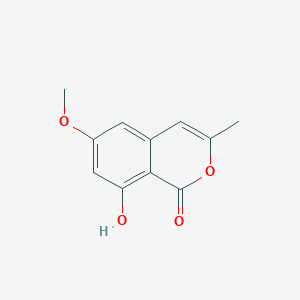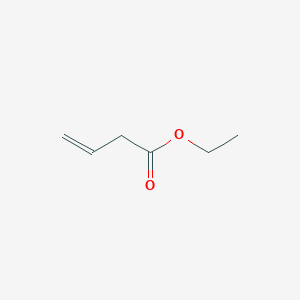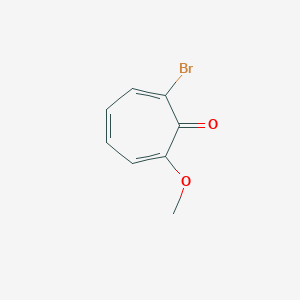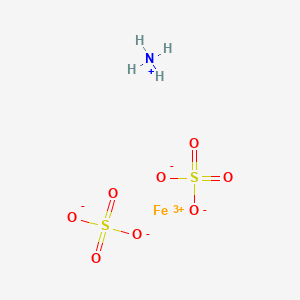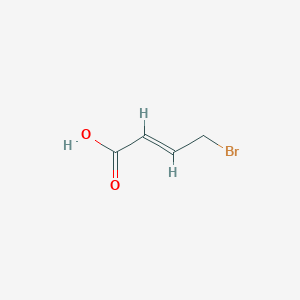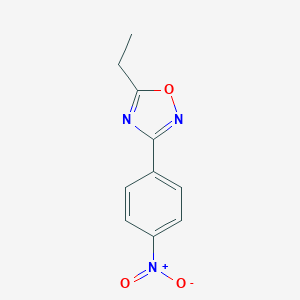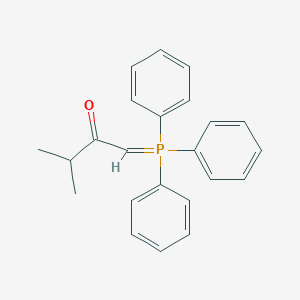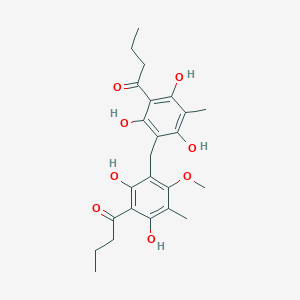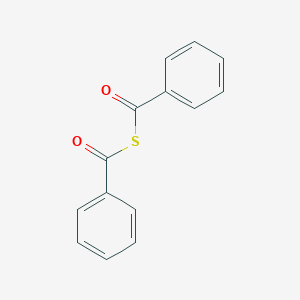
Benzoyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl sulfide is an organic chemical compound with the molecular formula C14H12S. It is a yellowish-white crystalline powder that is sparingly soluble in water but soluble in organic solvents. Benzoyl sulfide has found applications in various fields, including as a precursor for the synthesis of dyes, pharmaceuticals, and agrochemicals.
Scientific Research Applications
Benzoyl sulfide has been used in scientific research as a model compound to study the mechanism of photochemical reactions. It has also been used as a probe molecule to investigate the adsorption behavior of organic compounds on solid surfaces. In addition, benzoyl sulfide has been used as a starting material for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Mechanism Of Action
The mechanism of action of benzoyl sulfide is not well understood. However, it is believed to act as a photosensitizer, which means that it can absorb light energy and transfer it to other molecules, leading to the formation of reactive intermediates. These reactive intermediates can then react with other molecules, leading to various chemical transformations.
Biochemical And Physiological Effects
The biochemical and physiological effects of benzoyl sulfide have not been extensively studied. However, it has been reported to have cytotoxic and genotoxic effects on human cells in vitro. It has also been shown to induce oxidative stress in human lymphocytes.
Advantages And Limitations For Lab Experiments
One advantage of using benzoyl sulfide in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be stored for extended periods of time. However, one limitation is that it is sparingly soluble in water, which can make it difficult to handle in aqueous solutions.
Future Directions
There are several future directions for research on benzoyl sulfide. One area of interest is the development of new synthetic methods for benzoyl sulfide and its derivatives. Another area of interest is the investigation of its potential as a photosensitizer for various applications, including photodynamic therapy for cancer treatment. Additionally, the toxicological effects of benzoyl sulfide on human health and the environment need to be further explored.
Synthesis Methods
Benzoyl sulfide can be synthesized by the reaction of benzoyl chloride with sodium sulfide in the presence of a catalyst such as copper(II) chloride. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the sulfide ion attacks the electrophilic carbon atom of the benzoyl chloride. The resulting benzoyl sulfide can be purified by recrystallization from a suitable solvent such as ethanol or acetone.
properties
CAS RN |
1850-15-3 |
|---|---|
Product Name |
Benzoyl sulfide |
Molecular Formula |
C14H10O2S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
S-benzoyl benzenecarbothioate |
InChI |
InChI=1S/C14H10O2S/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H |
InChI Key |
KIHBJERLDDVXHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)SC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC(=O)C2=CC=CC=C2 |
Other CAS RN |
1850-15-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



